molecular formula C18H21NO4S B14001045 ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate CAS No. 14370-81-1

ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate

Cat. No.: B14001045
CAS No.: 14370-81-1
M. Wt: 347.4 g/mol
InChI Key: AFLGCSRZRDYBFA-UHFFFAOYSA-N
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Description

Ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate is an organic compound with the molecular formula C12H16O4S. It is a derivative of propanoic acid and features a sulfonyl group attached to an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline, followed by esterification with ethyl propanoate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their function. The aromatic ring can participate in π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-tosylpropanoate
  • Ethyl 2-(N-(4-chlorophenyl)sulfonylanilino)propanoate
  • Ethyl 2-(N-(4-nitrophenyl)sulfonylanilino)propanoate

Uniqueness

Ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

ethyl 2-(N-(4-methylphenyl)sulfonylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-23-18(20)15(3)19(16-8-6-5-7-9-16)24(21,22)17-12-10-14(2)11-13-17/h5-13,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLGCSRZRDYBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14370-81-1
Record name NSC105667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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